5-Methylhexanal

概要

説明

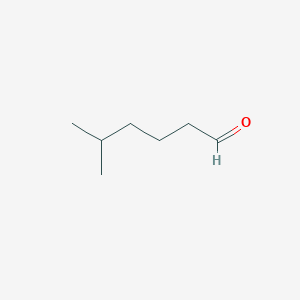

5-Methylhexanal: is an organic compound with the molecular formula C7H14O . It is an aldehyde, specifically a methyl-substituted hexanal. The structure consists of a hexane chain with a methyl group attached to the fifth carbon and an aldehyde group at the first carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions:

Oxidation Method: One common method to prepare 5-Methylhexanal is through the oxidation of 1,5-Hexanediol.

Aldol Reaction: Another method involves the aldol reaction between 4-isopropylbenzene and N-butyraldehyde.

Industrial Production Methods:

- Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions are optimized for efficiency and cost-effectiveness .

化学反応の分析

Types of Reactions:

Substitution: this compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Grignard reagents (RMgX), organolithium compounds (RLi).

Major Products:

Oxidation: 5-Methylhexanoic acid.

Reduction: 5-Methylhexanol.

Substitution: Various substituted hexanals depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

5-Methylhexanal serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For example:

- Oxidation : this compound can be oxidized to form 5-methylhexanoic acid.

- Reduction : The aldehyde group can be reduced to yield 5-methylhexanol.

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions with Grignard reagents, leading to the formation of various derivatives.

These reactions are essential in the development of pharmaceuticals and agrochemicals, where this compound acts as a building block for synthesizing more complex structures .

Biological Applications

Volatile Marker in Biochemical Studies

Recent studies have identified this compound as a volatile marker for specific biochemical processes. For instance, it has been recognized as a marker for cholesterol dimerization during thermal processing. Research utilizing solid-phase microextraction gas chromatography-mass spectrometry (SPME-GC-MS) techniques has shown that this compound is released during the thermal degradation of cholesterol, providing insights into lipid transformations under heat .

Potential Therapeutic Applications

There is ongoing research into the biological activity of aldehydes like this compound concerning their interactions with enzymes and potential therapeutic effects. Understanding these interactions can lead to advancements in drug development and metabolic studies.

Food Science

Flavor Compound

In food science, this compound is studied for its role as a flavor compound. It contributes to the aroma profile of various foods and beverages, particularly in fermented products like Baijiu (a traditional Chinese liquor). The fermentation process involves microorganisms that convert precursors into flavor compounds, including aldehydes such as this compound .

Industrial Applications

Fragrance and Flavor Industry

Due to its pleasant odor profile, this compound is utilized in the fragrance and flavor industry. It is incorporated into formulations to enhance scents and flavors in consumer products such as perfumes, cosmetics, and food additives.

Case Studies

作用機序

The mechanism of action of 5-Methylhexanal involves its reactivity as an aldehyde. Aldehydes are known to participate in various chemical reactions due to the presence of the carbonyl group (C=O). The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in many synthetic transformations, including oxidation, reduction, and substitution reactions .

Molecular Targets and Pathways:

- In biological systems, aldehydes like this compound can interact with proteins and enzymes, forming Schiff bases with amino groups. This interaction can affect enzyme activity and protein function .

類似化合物との比較

Hexanal: Similar to 5-Methylhexanal but lacks the methyl group at the fifth carbon.

2-Methylhexanal: Has a methyl group at the second carbon instead of the fifth.

3-Methylhexanal: Has a methyl group at the third carbon instead of the fifth.

Uniqueness:

- The position of the methyl group in this compound (at the fifth carbon) gives it unique chemical properties and reactivity compared to its isomers. This positional difference can influence the compound’s boiling point, solubility, and reactivity in chemical reactions .

生物活性

5-Methylhexanal is an aliphatic aldehyde with significant biological activity, particularly in the context of food science and potential therapeutic applications. This compound is known for its role in flavor and aroma profiles, as well as its implications in lipid oxidation and other biochemical processes. The following sections will explore the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

This compound (C7H14O) is a linear aldehyde that can be derived from various natural sources, including certain essential oils and food products. It is characterized by its distinct odor, which contributes to the flavor of various foods. The compound is often studied in relation to its formation during the thermal processing of lipids and proteins.

Biological Activities

1. Flavor and Aroma Contribution

this compound is recognized for its contribution to the flavor profile of cooked meats and other food products. Its presence can enhance sensory attributes, making it a valuable component in food formulation.

2. Lipid Oxidation Marker

Research indicates that this compound serves as a volatile marker for lipid oxidation processes. It has been identified in studies assessing the thermal degradation of cholesterol, where it acts as a marker for cholesterol dimerization and oxidation .

3. Antioxidant Properties

In various studies, this compound has shown potential antioxidant properties, which may help mitigate oxidative stress in biological systems. This property is particularly relevant in food preservation, where it can inhibit rancidity and extend shelf life.

Case Study 1: Volatile Compounds in Food Processing

A study evaluated the effect of different treatments on the volatile compound profiles of fried foods. It was found that this compound levels increased significantly under certain conditions compared to control groups, suggesting its role as an indicator of lipid oxidative stress during cooking processes .

Case Study 2: Cholesterol Degradation

In another investigation focused on cholesterol thermal changes, this compound was identified as a significant volatile marker associated with cholesterol oxidation. The study utilized gas chromatography to analyze volatile compounds released during thermal processing, highlighting the importance of this aldehyde in monitoring food quality .

Data Table: Biological Activities and Research Findings

特性

IUPAC Name |

5-methylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKRISJWBAIIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171827 | |

| Record name | 5-Methylhexan-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-39-5 | |

| Record name | 5-Methylhexan-1-al | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylhexan-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 5-methylhexanal be used as a marker for any chemical processes?

A1: Yes, research suggests that this compound can be a marker for cholesterol polymerization during thermal processing. This finding emerged from a study investigating volatile markers of cholesterol thermal changes. [] The researchers identified several volatile compounds, including this compound, that increased in concentration alongside cholesterol polymerization at specific temperatures.

Q2: How is this compound employed in the synthesis of natural products?

A2: this compound serves as a starting material in synthesizing optically active N-(4-hydroxynon-2-enyl)pyrrolidines. [] These pyrrolidine derivatives are crucial building blocks for creating Streptomyces γ-butyrolactone signaling molecules, specifically Streptomyces coelicolor Butanolide 5 (SCB-5) and Virginiae Butanolide A (VB-A). The synthesis involves reacting this compound with (S)-configured N-propargylprolinol ethers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。